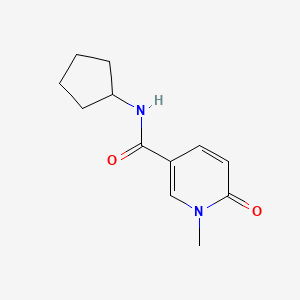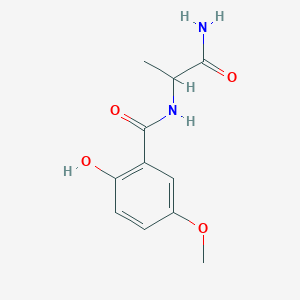
N-(1-amino-1-oxopropan-2-yl)-2-hydroxy-5-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-amino-1-oxopropan-2-yl)-2-hydroxy-5-methoxybenzamide, commonly known as APOM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. APOM has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. In
Mechanism of Action
The mechanism of action of APOM is not fully understood. However, it has been proposed that APOM exerts its biological activities through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. APOM has also been found to activate the AMPK pathway, which plays a crucial role in regulating cellular energy metabolism.
Biochemical and Physiological Effects:
APOM has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in various animal models. APOM has also been found to inhibit the growth and proliferation of cancer cells. Additionally, APOM has been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes.
Advantages and Limitations for Lab Experiments
One of the major advantages of using APOM in lab experiments is its ability to exhibit multiple biological activities, making it a versatile compound for studying various diseases. However, one of the limitations of using APOM is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the study of APOM. One area of interest is the development of APOM derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the potential therapeutic applications of APOM in various diseases, including neurodegenerative disorders and metabolic diseases. Additionally, further studies are needed to elucidate the mechanism of action of APOM and its potential interactions with other signaling pathways.
Synthesis Methods
APOM can be synthesized through a multi-step process involving the reaction of 2-hydroxy-5-methoxybenzoic acid with thionyl chloride, followed by the reaction with N-(tert-butoxycarbonyl) glycine and finally, the reaction with hydroxylamine hydrochloride. The product obtained is then purified using chromatography techniques.
Scientific Research Applications
APOM has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. APOM has also been shown to have antioxidant properties by scavenging free radicals and reducing oxidative stress. Additionally, APOM has been found to exhibit anti-cancer properties by inducing apoptosis in cancer cells.
properties
IUPAC Name |
N-(1-amino-1-oxopropan-2-yl)-2-hydroxy-5-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-6(10(12)15)13-11(16)8-5-7(17-2)3-4-9(8)14/h3-6,14H,1-2H3,(H2,12,15)(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWNQOVDAUFWCTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)NC(=O)C1=C(C=CC(=C1)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

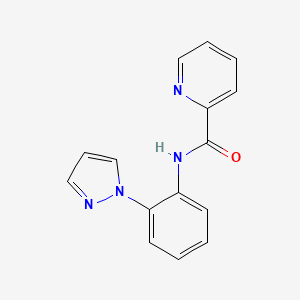

![N-[(4-hydroxyphenyl)methyl]-N,2-dimethylpyrazole-3-carboxamide](/img/structure/B7559586.png)
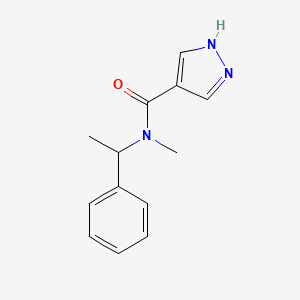
![2-Methyl-3-[methyl-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]propanenitrile](/img/structure/B7559594.png)
![N-[1-(2-fluorophenyl)ethyl]-N-methylpiperidine-3-carboxamide](/img/structure/B7559606.png)
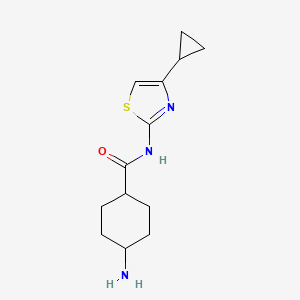
![N-[2-(dimethylamino)-2-oxoethyl]-2-hydroxy-5-methoxybenzamide](/img/structure/B7559625.png)
![2-[(4-Propan-2-yloxyphenyl)methylamino]propanoic acid](/img/structure/B7559630.png)


![3-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]benzaldehyde](/img/structure/B7559642.png)

